molecular formula C6H2Br2F10O B1586622 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane CAS No. 396716-50-0

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane

Cat. No. B1586622
M. Wt: 439.87 g/mol
InChI Key: XLBTXLUOMWOOEO-UHFFFAOYSA-N
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Description

“1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane” is a chemical compound . It is also known as DTXSID20380811 . The molecular formula of this compound is C5H2Br2F8O and it has a molecular weight of 389.86 .


Molecular Structure Analysis

The molecular structure of “1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane” consists of carbon ©, hydrogen (H), bromine (Br), fluorine (F), and oxygen (O) atoms . The exact structure can be represented by the SMILES string: C(C(F)(F)F)OC(C(C(F)(F)F)(Br)F)(Br)F .

Scientific Research Applications

Quantum Chemistry Studies

Quantum Chemisty of Pentaerythrityl Tetrabromide

This study explores the quantum chemistry level structure of a complex brominated compound similar to the one you're interested in. The research utilized Gaussian software for studying the molecular structure and provided insights into the bond orders and activities of similar compounds (Peng, 2014).

Environmental Remediation

Enhancing Aerobic Biodegradation of Halogenated Compounds

This paper discusses the enhancement of aerobic degradation of 1,2-dibromoethane in groundwater, focusing on in situ remediation strategies. It shows the potential for similar compounds to be degraded in environmental settings through the addition of gases and nutrients (Hatzinger et al., 2015).

Synthesis and Characterization

Synthesis and Structure Characterization

Research focused on optimizing the synthesis process of a similar dibromomethyl compound, highlighting the importance of reaction conditions and the potential for high-yield and purity synthesis techniques (Chen, 2013).

Molecular Structure Analysis

Polyhalogenoallenes and Routes to Fluorinated Compounds

A study on the pyrolysis of dibromo and tetrafluoropropane derivatives outlines the pathways to obtain fluorinated allenes and propynes, showing the potential for manipulating halogenated compounds for specific chemical properties (Banks et al., 1969).

Biotechnological Production

Downstream Processing of Biologically Produced Diols

While not directly related to the compound , this research into the separation and purification of diols produced biologically may offer insights into handling complex organic compounds in a biotechnological context (Xiu & Zeng, 2008).

Safety And Hazards

This compound is associated with several hazards according to the GreenScreen® list . These include carcinogenicity, mutagenicity/genotoxicity, reproductive toxicity, developmental toxicity including developmental neurotoxicity, endocrine activity, acute mammalian toxicity, systemic toxicity/organ effects (single and repeated exposure), neurotoxicity (single and repeated exposure), skin sensitization, respiratory sensitization, skin irritation/corrosivity, eye irritation/corrosivity, acute aquatic toxicity, chronic aquatic toxicity, terrestrial ecotoxicity, persistence, bioaccumulation, reactivity, flammability, global warming, and ozone depletion .

properties

IUPAC Name

1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F10O/c7-3(11,6(16,17)18)4(8,12)19-1-2(9,10)5(13,14)15/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBTXLUOMWOOEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380811
Record name 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane

CAS RN

396716-50-0
Record name 1,2-Dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396716-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dibromo-1,2,3,3,3-pentafluoro-1-(2,2,3,3,3-pentafluoropropoxy)propane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 396716-50-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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